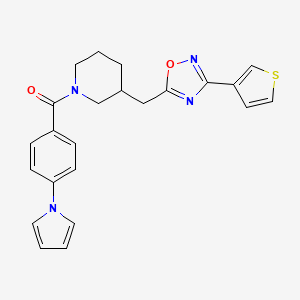
(4-(1H-pyrrol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrrole ring, a phenyl ring, a thiophene ring, an oxadiazole ring, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure is likely to be fairly rigid due to the presence of the aromatic rings. The different rings could also allow for interesting interactions with other molecules, such as through pi-stacking .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the polar oxadiazole and pyrrole groups could increase its solubility in polar solvents .科学的研究の応用
Molecular Structure and Interaction
Structural analysis of related heterocyclic compounds reveals their potential in obeying specific chemical rules, such as the chlorine-methyl exchange rule, which could influence their reactivity and binding properties (Swamy et al., 2013). Another study elaborates on the molecular interaction of a cannabinoid receptor antagonist, indicating the significance of conformational analysis in understanding receptor binding and activity (Shim et al., 2002).
Enzyme Inhibitory Activity
Compounds with thiophene-based heterocyclic structures have been evaluated for their enzyme inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), highlighting their potential as therapeutic agents for diseases where these enzymes are implicated (Cetin et al., 2021).
Antimicrobial Activity
Research on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone derivatives and their antimicrobial activity suggests the potential of such compounds to serve as templates for new antimicrobials, with specific substituents enhancing their activity (Kumar et al., 2012).
Anti-inflammatory and Antibacterial Agents
A study on novel pyrazoline derivatives synthesized via microwave-assisted methods demonstrates their significant anti-inflammatory and antibacterial activities. This suggests the potential of structurally similar compounds for development into therapeutic agents (Ravula et al., 2016).
Antitumor Agents
Thienopyridine and benzofuran derivatives have been identified as potent antitumor agents, offering insights into the design of new drugs with potential cancer therapeutic applications (Hayakawa et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-23(18-5-7-20(8-6-18)26-10-1-2-11-26)27-12-3-4-17(15-27)14-21-24-22(25-29-21)19-9-13-30-16-19/h1-2,5-11,13,16-17H,3-4,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUHBQHZMKCJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)
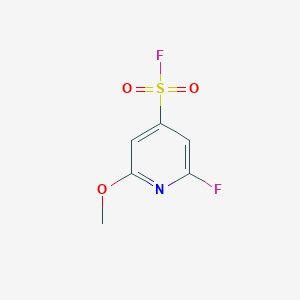
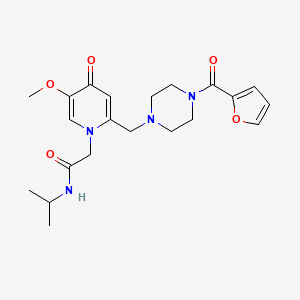

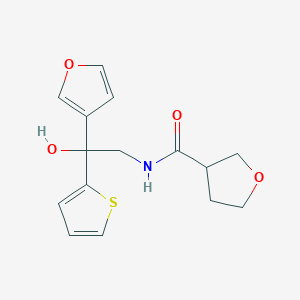
![(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2510222.png)
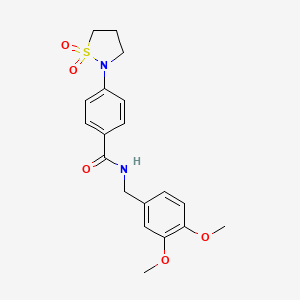
![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)
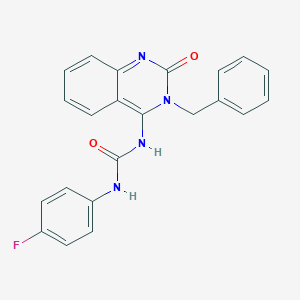

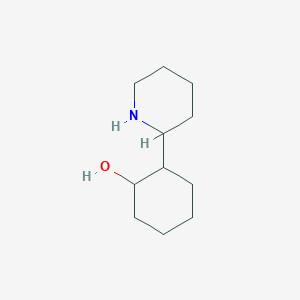
![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)

![1-Chloro-3-methyl-2-(2-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2510232.png)